molecular formula C9H7ClN2O2S2 B2805822 2-Chloro-4-phenylthiazole-5-sulfonamide CAS No. 2172091-17-5

2-Chloro-4-phenylthiazole-5-sulfonamide

Cat. No.: B2805822
CAS No.: 2172091-17-5
M. Wt: 274.74
InChI Key: FARRYIZPKASCOE-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylthiazole-5-sulfonamide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chlorine atom at the second position, a phenyl group at the fourth position, and a sulfonamide group at the fifth position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-phenylthiazole-5-sulfonamide typically involves the reaction of 2-chlorothiophene with chlorosulfonic acid in the presence of phosphorus pentachloride . This reaction yields 5-chlorothiophene-2-sulfonyl chloride, which can then be further reacted with aniline derivatives to form the desired sulfonamide compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the recycling of reagents and solvents can make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-phenylthiazole-5-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted thiazole derivatives.

    Oxidation and Reduction Reactions: Sulfonic acids and sulfinamides.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Chloro-4-phenylthiazole-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential antimicrobial and antifungal activities. It can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antibiotics.

    Materials Science: The compound can be used as a building block for synthesizing advanced materials with specific electronic and optical properties.

    Biological Studies: It can be used as a probe to study enzyme activities and protein interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenylthiazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide groups are known to inhibit bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition prevents bacterial replication and growth. The compound may also interact with other enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

2-Chloro-4-phenylthiazole-5-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-phenyl-1,3-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S2/c10-9-12-7(6-4-2-1-3-5-6)8(15-9)16(11,13)14/h1-5H,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARRYIZPKASCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172091-17-5
Record name 2-chloro-4-phenyl-1,3-thiazole-5-sulfonamide
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